Glass Transition Temperature Enhancement in Phenolic Resin: 25 °C Increase via 4-HPBAPE Doping
Doping a conventional phenolic resin with 4-hydroxyphenylboronic acid pinacol ester (4-HPBAPE) produced a quantifiable 25 °C increase in glass transition temperature (Tg) relative to the unmodified baseline, alongside a 10% reduction in thermal conductivity. This direct comparison demonstrates the compound's utility as a reactive thermal modifier [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 187 °C (4-HPBAPE-doped phenolic resin) |
| Comparator Or Baseline | 162 °C (unmodified phenolic resin) |
| Quantified Difference | +25 °C increase (15.4% improvement) |
| Conditions | Doping of phenolic resin with 4-HPBAPE; Tg measured via DSC |
Why This Matters
For high-temperature applications such as automotive friction materials or aerospace composites, a 25 °C Tg increase directly expands the operational temperature envelope of the polymer system, making 4-HPBAPE a procurement priority over unreactive arylboronates that cannot achieve this covalent integration.
- [1] Qing, X.-F.; et al. Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simulations. J. Mol. Model. 2025, 31, 41400857. View Source
